molecular formula C10H13BrO2 B2397127 1-(Bromomethyl)-3-(2-methoxyethoxy)benzene CAS No. 1041399-60-3

1-(Bromomethyl)-3-(2-methoxyethoxy)benzene

Cat. No.: B2397127
CAS No.: 1041399-60-3
M. Wt: 245.116
InChI Key: XVTRFVQEOUESFM-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-(2-methoxyethoxy)benzene: is an organic compound with the molecular formula C10H13BrO2 . This compound is characterized by a benzene ring substituted with a bromomethyl group and a 2-methoxyethoxy group. It is used as an intermediate in organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-(2-methoxyethoxy)benzene can be synthesized through the bromination of 3-(2-methoxyethoxy)toluene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 1-(Bromomethyl)-3-(2-methoxyethoxy)benzene is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties .

Industry: The compound is used in the production of specialty chemicals, including dyes and pigments. It is also employed in the synthesis of polymers and resins .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-(2-methoxyethoxy)benzene depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various substitution reactions. The 2-methoxyethoxy group can enhance the solubility and reactivity of the compound in organic solvents .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(bromomethyl)-3-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTRFVQEOUESFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 27C (18.2 g, 100 mmol) in CH2Cl2 (300 mL) was added PBr3 (4.5 mL, 48 mmol) at 0° C., then the resulting mixture was allowed to warm to RT overnight. The reaction mixture was quenched with saturated NaHCO3 (50 mL) and stirred at RT for an addition 0.5 h. The mixture was extracted with CH2Cl2, and the combined extracted were dried (MgSO4), filtered, and evaporated in vacuum to give the product as a yellow oil (20.2 g, 82%, two steps). 1H NMR (300 MHz, CDCl3): δ 3.45 (s, 1H), 3.75 (t, 2H, J=4.8 Hz), 4.12 (t, 2H, J=4.8 Hz), 4.45 (s, 2H), 6.85-6.99 (m, 3H), 7.21-7.26 (m, 1H). LC-MS: purity >95%, ESI-MS: M/Z 245 (M+H)+, 247 (M+2+H)+.
Name
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
82%

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